4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid
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Overview
Description
4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core . Subsequent steps involve sulfonylation and carboxylation reactions to introduce the sulfonylamino and benzoic acid groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary alcohols, and various substituted indole derivatives .
Scientific Research Applications
4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its sulfonylamino and benzoic acid groups contribute to its versatility in various applications .
Properties
Molecular Formula |
C19H14N2O5S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-[(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C19H14N2O5S/c1-21-15-9-10-16(13-3-2-4-14(17(13)15)18(21)22)27(25,26)20-12-7-5-11(6-8-12)19(23)24/h2-10,20H,1H3,(H,23,24) |
InChI Key |
BLEGSMPCBQYWFG-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)C(=O)O)C=CC=C3C1=O |
Canonical SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)C(=O)O)C=CC=C3C1=O |
Origin of Product |
United States |
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